molecular formula C16H15F3N4O4S B2755682 1-(2-Nitrophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 1024289-55-1

1-(2-Nitrophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2755682
CAS No.: 1024289-55-1
M. Wt: 416.38
InChI Key: HCGYRHZVQRKUGF-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a piperazine ring substituted with a nitrophenylsulfonyl group and a trifluoromethylpyridinyl group

Preparation Methods

The synthesis of 1-(2-Nitrophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine derivatives as starting materials.

    Introduction of the Trifluoromethylpyridinyl Group: This step often involves a nucleophilic substitution reaction where a pyridine derivative is functionalized with a trifluoromethyl group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(2-Nitrophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:

Common reagents for these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and various catalysts for coupling reactions.

Scientific Research Applications

1-(2-Nitrophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenylsulfonyl group can form strong interactions with active sites, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and sulfonyl-containing compounds. For example:

    1-(2-Nitrophenyl)sulfonyl-4-phenylpiperazine: Lacks the trifluoromethyl group, which may result in different binding affinities and reactivity.

    4-(Trifluoromethyl)pyridin-2-ylpiperazine:

The uniqueness of 1-(2-Nitrophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine lies in the combination of these functional groups, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1-(2-nitrophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O4S/c17-16(18,19)12-5-6-15(20-11-12)21-7-9-22(10-8-21)28(26,27)14-4-2-1-3-13(14)23(24)25/h1-6,11H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGYRHZVQRKUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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